![molecular formula C14H10N4O2S B5661455 N-(3-nitrophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine](/img/structure/B5661455.png)
N-(3-nitrophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-nitrophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine typically involves multistep chemical reactions, utilizing precursors such as guanidinium nitrate and corresponding enaminones. Such syntheses are often designed to yield molecules with potential for drug design against chronic diseases, demonstrating the intricate methodologies involved in constructing these complex molecules (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Molecular Structure Analysis
The molecular structure of related compounds is typically determined through techniques such as X-ray diffraction analysis, revealing significant interactions between functional groups (e.g., nitro-group O atoms and H atoms of the pyridine and pyrimidine rings) and crystalline ordering. These studies highlight the importance of π-π interactions and quantitative electrostatic potential in understanding the molecule's behavior in biological systems (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-(3-nitrophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine or similar compounds often involve interactions with nucleophiles, leading to ring opening and subsequent formation of various derivatives. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce thioketene intermediates, which react with nucleophiles to form esters or amides (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are typically assessed through spectroscopic and crystallographic analyses, providing insights into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for understanding the compound's applications in synthesis and drug development. Studies on similar molecules have shown that the presence of nitro and thiazole groups significantly affects their chemical behavior, offering pathways for the synthesis of new drugs and materials (Moreno-Fuquen et al., 2021).
properties
IUPAC Name |
N-(3-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-18(20)12-5-1-4-11(7-12)16-14-17-13(9-21-14)10-3-2-6-15-8-10/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJPHODEUXFALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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